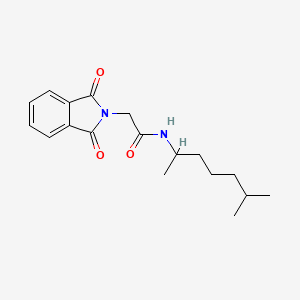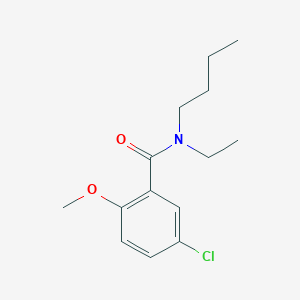
N-(1,5-dimethylhexyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
Overview
Description
N-(1,5-dimethylhexyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide, also known as DMH-I-2, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. DMH-I-2 has shown promising results in preclinical studies and is currently being investigated for its therapeutic potential in various types of cancer.
Mechanism of Action
N-(1,5-dimethylhexyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a critical role in cancer development and progression. The Wnt/β-catenin pathway is activated in many types of cancer and contributes to tumor growth and metastasis. This compound inhibits the activity of a protein called TCF/LEF, which is a transcription factor that regulates the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the Wnt/β-catenin signaling pathway. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
N-(1,5-dimethylhexyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It has also been extensively studied and has a well-established mechanism of action. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. It also has limited bioavailability, which can make it difficult to use in animal studies.
Future Directions
There are several potential future directions for research on N-(1,5-dimethylhexyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide. One area of focus could be the development of new formulations or delivery methods to improve its bioavailability. Another area of focus could be the investigation of its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies could be conducted to investigate its potential use in other diseases or conditions beyond cancer.
Scientific Research Applications
N-(1,5-dimethylhexyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-methylheptan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-12(2)7-6-8-13(3)19-16(21)11-20-17(22)14-9-4-5-10-15(14)18(20)23/h4-5,9-10,12-13H,6-8,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYVCMFZJMSIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine hydrobromide](/img/structure/B3975170.png)
![3-(4-chlorophenyl)-2-methyl-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B3975171.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3975173.png)
![N-[3-(1-adamantylamino)-2-hydroxypropyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3975176.png)


![N-benzyl-5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3975206.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3975224.png)

![2-({[2-hydroxy-3-(2-nitrophenoxy)propyl]amino}carbonyl)benzoic acid](/img/structure/B3975230.png)
![[2-(2-amino-9H-purin-6-yl)phenyl]methanol](/img/structure/B3975234.png)
![methyl 3-{[methoxy(phenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B3975236.png)

![N-[4-(aminosulfonyl)phenyl]-3-phenylbutanamide](/img/structure/B3975256.png)